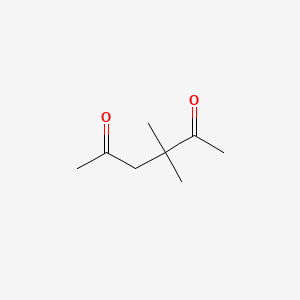
3,3-Dimethyl-2,5-hexanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-2,5-hexanedione, also known as this compound, is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis
Intermediate in Synthesis:
3,3-Dimethyl-2,5-hexanedione serves as an important intermediate in the synthesis of various organic compounds. It can undergo reactions such as condensation and cyclization to form more complex structures. For instance, it is used to synthesize pyrrole derivatives through reactions with amines, demonstrating its utility in creating nitrogen-containing heterocycles .
Case Study: Pyrrole Formation
In a study examining the reaction of this compound with model amines, it was found that the compound cyclizes rapidly to form N-substituted pyrroles. The reaction rate was significantly higher compared to its unsubstituted analogs, indicating enhanced reactivity due to the dimethyl substitution .
Toxicological Studies
Neurotoxicity Research:
Research has shown that this compound has neurotoxic effects similar to those of its parent compound, 2,5-hexanedione. Studies indicate that it can induce peripheral neuropathy in laboratory animals. The neurotoxic potency of 3,3-dimethyl substitution has been investigated, revealing that this modification can accelerate the onset of neuropathic symptoms .
Case Study: Neurotoxic Potency
A comparative study evaluated the neurotoxic effects of various hexanediones. It was found that this compound exhibited a higher neurotoxic index than n-hexane itself. This suggests that structural modifications can significantly influence toxicity profiles .
Flavoring Agent Evaluation
Food Industry Applications:
The compound has been evaluated for its potential use as a flavoring agent due to its pleasant aroma and flavor characteristics. Regulatory bodies have assessed its safety profile for use in food products . The absence of neurotoxic effects at certain concentrations makes it a candidate for further exploration in food applications.
Analytical Chemistry
Detection Methods:
Analytical methods have been developed for the sensitive detection of this compound in biological samples. Gas chromatography and mass spectrometry are commonly employed techniques for quantifying this compound in toxicological studies .
Data Table: Summary of Applications
特性
CAS番号 |
866-71-7 |
|---|---|
分子式 |
C8H14O2 |
分子量 |
142.2 g/mol |
IUPAC名 |
3,3-dimethylhexane-2,5-dione |
InChI |
InChI=1S/C8H14O2/c1-6(9)5-8(3,4)7(2)10/h5H2,1-4H3 |
InChIキー |
CRVBWHZZWOZRCY-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(C)(C)C(=O)C |
正規SMILES |
CC(=O)CC(C)(C)C(=O)C |
Key on ui other cas no. |
866-71-7 |
同義語 |
3,3-dimethyl-2,5-hexanedione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















